7-(2,4-dimethylphenyl)-3-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
Beschreibung
7-(2,4-Dimethylphenyl)-3-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a fused heterocyclic compound featuring a pyrazolo-triazolopyrimidine core. This scaffold is characterized by a bicyclic system combining pyrazole, triazole, and pyrimidine rings, which confers unique electronic and steric properties. The compound’s 2,4-dimethylphenyl and pyridin-4-yl substituents modulate its pharmacological and physicochemical profiles. Such derivatives are synthesized via multi-step reactions involving cyclization and functionalization, as exemplified by methods using phosphorus oxychloride under reflux conditions or ultrasonic irradiation .
Structurally analogous compounds have demonstrated biological relevance, particularly in oncology. For instance, pyrazolo-triazolopyrimidines inhibit epidermal growth factor receptor (EGFR) signaling, a key pathway in cancer proliferation . The target compound’s substituents likely enhance binding affinity to therapeutic targets, though specific data for this derivative require further investigation.
Eigenschaften
IUPAC Name |
10-(2,4-dimethylphenyl)-5-pyridin-4-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7/c1-12-3-4-16(13(2)9-12)26-18-15(10-22-26)19-24-23-17(25(19)11-21-18)14-5-7-20-8-6-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMWJSSOMWOLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=NC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901123278 | |
| Record name | 7-(2,4-Dimethylphenyl)-3-(4-pyridinyl)-7H-pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901123278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844647-18-3 | |
| Record name | 7-(2,4-Dimethylphenyl)-3-(4-pyridinyl)-7H-pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844647-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(2,4-Dimethylphenyl)-3-(4-pyridinyl)-7H-pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901123278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-dimethylphenyl)-3-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from simpler organic molecules. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 2,4-dimethylphenyl and pyridin-4-yl groups via substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its electronic properties.
Reduction: Reduction reactions can modify the compound’s functional groups.
Substitution: Various substitution reactions can introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
One of the most promising applications of this compound is its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor . CDK2 is crucial for cell cycle regulation; thus, inhibiting its activity can lead to halted proliferation of cancer cells. Research has demonstrated that this compound exhibits significant in vitro cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.
Case Study:
A study published in the National Institutes of Health's National Library of Medicine highlighted the compound's ability to inhibit CDK2 effectively. The results indicated that it could significantly disrupt cell cycle progression in treated cells, suggesting its potential utility in developing targeted cancer therapies .
Antimicrobial Properties
Beyond its anticancer applications, this compound has also been investigated for its antimicrobial and antiviral properties . Preliminary studies suggest that it may exhibit activity against several bacterial strains and viruses due to its ability to interact with key microbial enzymes.
Research Findings:
In vitro tests have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. This broad-spectrum activity could make it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
The compound's structural features allow it to bind effectively with various enzymes beyond CDK2. Its interactions with other kinases and enzymes involved in metabolic pathways have been explored.
Mechanism of Action:
The primary mode of action involves competitive inhibition where the compound competes with substrate molecules for binding sites on target enzymes. This can lead to significant alterations in metabolic processes within cells .
Wirkmechanismus
The mechanism of action of 7-(2,4-dimethylphenyl)-3-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Electron-withdrawing groups (e.g., chloro in ) enhance receptor binding via polar interactions, whereas bulky substituents (e.g., tert-butyl in ) may improve metabolic stability.
- Heteroaryl groups (e.g., pyridin-4-yl in the target compound) contribute to π-π stacking and hydrogen bonding in biological targets .
Critical Analysis :
- The target compound’s pyridin-4-yl group (shared with Compound 3 in ) is critical for EGFR binding, as confirmed by X-ray crystallography.
- Chloro- or bromo-substituted analogs (e.g., ) show enhanced cytotoxicity but may exhibit off-target effects due to higher electrophilicity.
Physicochemical Properties
Substituents profoundly influence solubility and bioavailability:
Trends :
- Hydrophobic groups (e.g., tert-butyl) increase LogP, reducing solubility but enhancing membrane permeability.
- Polar linkers (e.g., phenoxymethyl in ) improve aqueous solubility, facilitating formulation.
Biologische Aktivität
The compound 7-(2,4-dimethylphenyl)-3-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural complexity allows for interactions with various biological targets, making it a candidate for therapeutic applications, particularly in cancer treatment.
Chemical Structure
The compound features a fused pyrazolo-triazolo-pyrimidine framework with specific substitutions that enhance its biological activity:
- Molecular Formula : C19H15N7
- Molecular Weight : 341.378 g/mol
- Key Structural Features :
- 2,4-Dimethylphenyl group
- Pyridin-4-yl group
The primary mechanism of action involves the inhibition of cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. The compound's unique structure allows it to bind effectively to the active site of CDK2, disrupting its normal function and promoting cancer cell death.
Anticancer Properties
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer).
- IC50 Values : The compound showed IC50 values in the range of 45–97 nM against MCF-7 and HCT-116 cells, indicating potent anticancer activity compared to standard treatments like cisplatin (IC50: 144 nM) .
Apoptosis Induction
Studies indicate that the compound triggers apoptosis through the activation of caspases (caspase 3/7, caspase 8, and caspase 9). This process is crucial for cancer therapy as it leads to programmed cell death:
- Caspase Activation : The compound promotes the expression of pro-apoptotic proteins such as Bax while inhibiting anti-apoptotic proteins like Bcl-2.
- Mechanistic Insights : It was observed that the compound also affects the NF-κB signaling pathway, which is known to regulate apoptosis and cell survival .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Compound A | Contains a chlorophenyl group | Different reactivity due to chlorine substitution |
| Compound B | Includes a phenol group | Increased biological activity potential due to hydroxyl group |
| Compound C | Substituted with a methyl group | Alters electronic properties and reactivity |
This comparison illustrates how variations in substituents can significantly impact biological activity and therapeutic potential.
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds within the pyrazolo-triazolo-pyrimidine class. For example:
- Study on CDK2 Inhibitors : A study reported that derivatives similar to our compound exhibited superior cytotoxicity against breast cancer cells compared to traditional chemotherapeutics .
- Mechanistic Studies : Research highlighted that compounds within this structural class could induce autophagy alongside apoptosis, providing a dual mechanism for anticancer efficacy .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 7-(2,4-dimethylphenyl)-3-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, and how do reaction conditions impact yield?
- Methodological Answer : Multi-step synthesis typically involves cyclization reactions and heterocyclic coupling. For example, pyridine or acetonitrile solvents under reflux (80–120°C) are effective for introducing aryl groups. Key steps include:
- Condensation of pyrazole precursors with triazole intermediates under nitrogen.
- Purification via recrystallization using ethanol or acetonitrile to achieve >65% yield .
- Monitoring reaction progress via TLC and optimizing stoichiometry to minimize side products.
Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to characterize structural isomers of this compound?
- Methodological Answer :
- 1H NMR : Focus on aromatic proton regions (δ 7.0–8.5 ppm) to distinguish pyridyl and dimethylphenyl substituents. Integration ratios confirm substitution patterns.
- 13C NMR : Identify quaternary carbons in fused ring systems (δ 140–160 ppm) to verify heterocyclic connectivity.
- IR : Analyze C=N stretching (1600–1650 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) to validate core structure .
- Compare spectral data with analogous pyrazolo-triazolo-pyrimidine derivatives to resolve ambiguities .
Q. What are the primary pharmacological targets hypothesized for this compound, and how are they validated experimentally?
- Methodological Answer : Based on structural analogs, potential targets include kinases or phosphodiesterases. Validation involves:
- In vitro assays : Measure inhibition of recombinant enzymes (e.g., hypoxanthine-guanine phosphoribosyltransferase) using spectrophotometric methods.
- Binding studies : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify affinity.
- Mutagenesis : Modify suspected binding residues in target proteins to confirm interaction sites .
Advanced Research Questions
Q. How can computational reaction path search methods (e.g., quantum chemical calculations) accelerate synthesis protocol optimization?
- Methodological Answer :
- Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways.
- Use software like Gaussian or ORCA to predict regioselectivity in heterocyclic coupling reactions.
- Integrate computational results with high-throughput experimentation (HTE) to narrow solvent/base combinations, reducing trial-and-error cycles by ~40% .
Q. What strategies resolve contradictions between predicted bioactivity (e.g., kinase inhibition) and experimental pharmacological data?
- Methodological Answer :
- Perform dose-response assays to rule out false negatives/positives caused by solubility or cytotoxicity.
- Use molecular docking simulations (AutoDock Vina) to reassess binding modes if experimental IC50 values deviate from predictions.
- Synthesize and test derivatives with modified substituents (e.g., trifluoromethyl groups) to isolate structure-activity relationships (SAR) .
Q. What crystallization protocols ensure high purity for X-ray diffraction studies of this compound?
- Methodological Answer :
- Solvent selection : Use mixed solvents (e.g., DCM/hexane) to slow crystal growth and improve monoclinic crystal formation.
- Temperature gradient : Gradual cooling from 60°C to 4°C enhances lattice ordering.
- Seeding : Introduce microcrystals from analogous compounds to induce epitaxial growth. Validate purity via PXRD and DSC .
Q. How can membrane separation technologies improve purification efficiency during large-scale synthesis?
- Methodological Answer :
- Implement nanofiltration membranes (MWCO 300–500 Da) to remove unreacted precursors and salts.
- Optimize transmembrane pressure (3–5 bar) and cross-flow velocity to minimize fouling.
- Combine with continuous-flow reactors to achieve >90% recovery of the target compound .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in reported melting points or spectral data across studies?
- Methodological Answer :
- Replicate synthesis using strictly anhydrous conditions to exclude hydrate formation, which alters melting points.
- Re-analyze samples via HPLC-MS to confirm homogeneity and rule out isomer contamination.
- Cross-reference with databases (e.g., PubChem, DrugBank) to identify common impurities .
Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data with high variability?
- Methodological Answer :
- Apply non-linear regression (e.g., Hill equation) to fit dose-response curves and calculate EC50/IC50.
- Use Grubbs’ test to identify outliers in replicate experiments.
- Perform bootstrap resampling to estimate confidence intervals for potency metrics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
